An In-depth Technical Guide to 4-Phenoxybut-2-yn-1-ol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-Phenoxybut-2-yn-1-ol: Synthesis, Properties, and Potential Applications
Introduction and Chemical Identity
4-Phenoxybut-2-yn-1-ol is an aromatic propargyl ether derivative. Its structure incorporates a terminal primary alcohol and a central alkyne functionality, tethered to a phenoxy group. This combination of a reactive alcohol, a versatile alkyne, and a stable aromatic moiety makes it an attractive building block for the synthesis of more complex molecules. Due to its likely novelty, a registered CAS number is not available at the time of this publication.
Systematic IUPAC Name: 4-Phenoxybut-2-yn-1-ol
Molecular Formula: C₁₀H₁₀O₂
Molecular Weight: 162.19 g/mol
Molecular Structure
The molecular structure of 4-Phenoxybut-2-yn-1-ol consists of a but-2-yn-1-ol backbone. A phenoxy group (-O-Ph) is attached to the C4 position, and a hydroxyl group (-OH) is present at the C1 position. The central feature is the carbon-carbon triple bond between C2 and C3.
Proposed Synthesis of 4-Phenoxybut-2-yn-1-ol
The synthesis of 4-Phenoxybut-2-yn-1-ol can be approached through several established organic chemistry reactions. The most direct and logical approach is a modified Williamson ether synthesis, which is a widely used method for preparing ethers from an organohalide and an alkoxide.[1][2][3] An alternative, the Mitsunobu reaction, offers a different pathway for the formation of the ether linkage.[4][5]
Synthetic Strategy: Modified Williamson Ether Synthesis
This proposed synthesis involves two main steps: the mono-protection of but-2-yne-1,4-diol and the subsequent etherification with phenol.
Caption: Proposed synthetic workflow for 4-Phenoxybut-2-yn-1-ol.
Detailed Experimental Protocol
Step 1: Mono-protection of But-2-yne-1,4-diol
-
To a stirred solution of but-2-yne-1,4-diol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq.) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-TBDMS protected but-2-yne-1,4-diol.
Causality: The use of a bulky protecting group like TBDMS allows for selective mono-protection of one of the primary alcohols of the symmetrical but-2-yne-1,4-diol. Imidazole acts as a base to deprotonate one hydroxyl group, facilitating its reaction with the silyl chloride, and also catalyzes the silylation.
Step 2: Conversion of the Free Hydroxyl to a Tosylate
-
Dissolve the mono-protected diol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Add pyridine (1.5 eq.) and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with cold dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the mono-protected, mono-tosylated product.
Causality: The remaining free hydroxyl group is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Step 3: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add a solution of phenol (1.1 eq.) in THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, to form the sodium phenoxide.
-
Cool the mixture back to 0 °C and add a solution of the mono-protected, mono-tosylated but-2-yne-1,4-diol (1.0 eq.) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: The strongly basic sodium hydride deprotonates the phenol to form the more nucleophilic phenoxide ion.[6] This phenoxide then displaces the tosylate leaving group in an Sₙ2 reaction to form the desired ether linkage.[1][3]
Step 4: Deprotection of the Silyl Ether
-
Dissolve the protected 4-Phenoxybut-2-yn-1-ol (1.0 eq.) in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF) at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product, 4-Phenoxybut-2-yn-1-ol.
Causality: TBAF is a standard reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon. This step selectively removes the TBDMS protecting group to reveal the primary alcohol.
Physicochemical Properties and Characterization
The following table summarizes the predicted and expected physicochemical properties of 4-Phenoxybut-2-yn-1-ol based on its structure.
| Property | Predicted/Expected Value | Notes |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar propargyl ethers. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate). Sparingly soluble in water. | The phenoxy group increases lipophilicity. |
| Boiling Point | > 200 °C (estimated) | Expected to be relatively high due to the molecular weight and polar functional groups. |
| ¹H NMR | Characteristic peaks for aromatic protons, methylene protons adjacent to the oxygen and alkyne, and the methylene protons of the alcohol. | The exact chemical shifts would require experimental determination. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the acetylenic carbons, and the two methylene carbons. | |
| IR Spectroscopy | Characteristic absorptions for O-H (alcohol), C≡C (alkyne), C-O (ether), and aromatic C-H and C=C stretching. |
Potential Applications in Research and Development
The unique structure of 4-Phenoxybut-2-yn-1-ol makes it a promising candidate for several applications in drug discovery and materials science.
Medicinal Chemistry
-
Scaffold for Bioactive Molecules: The terminal alkyne can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the molecule to other fragments, creating a diverse library of potential drug candidates.
-
Derivatization for Structure-Activity Relationship (SAR) Studies: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers, allowing for extensive SAR studies.
-
Analogs of Natural Products: The propargyl ether moiety is found in some natural products with biological activity. 4-Phenoxybut-2-yn-1-ol could serve as a starting material for the synthesis of analogs of these compounds.
Caption: Potential derivatization pathways and applications.
Materials Science
-
Monomer for Polymer Synthesis: The alkyne and alcohol functionalities could be used in polymerization reactions to create novel polymers with tailored properties.
-
Surface Modification: The molecule could be used to modify the surface of materials through reactions involving the alkyne or alcohol groups.
Safety and Handling
As 4-Phenoxybut-2-yn-1-ol is a novel compound, a full toxicological profile is not available. However, based on its functional groups, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
4-Phenoxybut-2-yn-1-ol represents a promising yet underexplored chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis and outlines its potential as a versatile building block in both pharmaceutical and materials science research. The proposed synthetic route, based on well-established methodologies, offers a clear path for researchers to access this compound and investigate its properties and applications.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of propargyl ether 5a with K 2 CO 3 as a base (Procedure A). Retrieved from [Link]
-
Wikipedia. (2023, October 27). Mitsunobu reaction. Retrieved from [Link]
-
Chemtrend. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
- Google Patents. (n.d.). EP0293768B1 - Process for making propargyl ethers of hydroxyaromatic compounds.
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-2-butyn-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). EP0639554A1 - Process for the preparation of propargyl ethers.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
SciSpace. (2002). Synthesis of propargyl alcohol derivatives involves stereoselective acylation of a racemic propargyl alcohol in the presence of a lipase, solvent and acylating agent, via a Mitsunobu reaction on the mixture of alcohol and acetate. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-2-buten-1-OL. Retrieved from [Link]
-
Hungarian Journal of Industry and Chemistry. (2025, February 7). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Retrieved from [Link]
-
LookChem. (n.d.). 4-Phenyl-2-buten-1-ol. Retrieved from [Link]
-
Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]
-
Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]
-
Chemistry Notes. (2023, February 2). Chemical Reactions of Phenols: 13 important reactions of phenol. Retrieved from [Link]
-
The Review of Physical Chemistry of Japan. (1954). Studies on ethinylation reactions, I : synthesis of butynediol in a continuous process. Retrieved from [Link]
-
YouTube. (2018, April 18). Quick Revision - Organic reaction pathways (phenol). Retrieved from [Link]
-
PubChemLite. (2026). 4-phenyl-2-butanol (C10H14O). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4-Phenyl-3-buten-2-ol (FDB008253). Retrieved from [Link]
-
Molbase. (n.d.). 4-phenylbut-2-ene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-2-butanol, (2R)-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylpent-2-en-1-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-phenyl-2-butanol 4-phenylbutan-2-ol. Retrieved from [Link]
